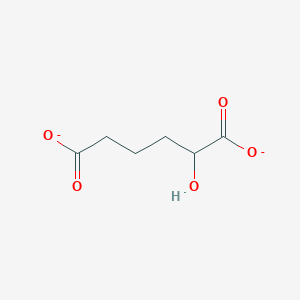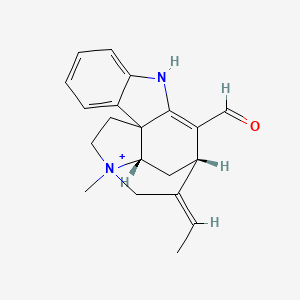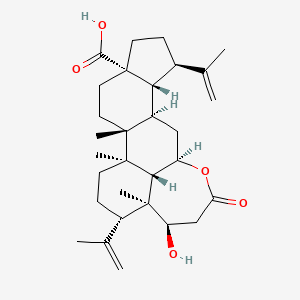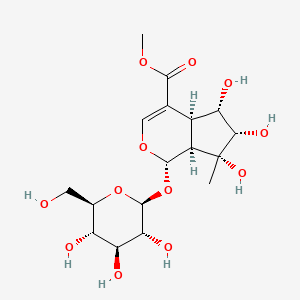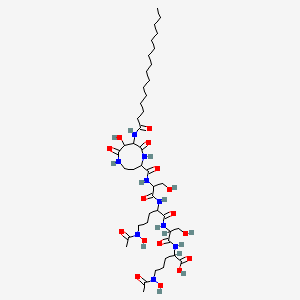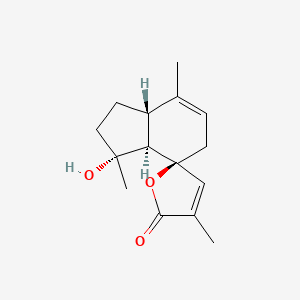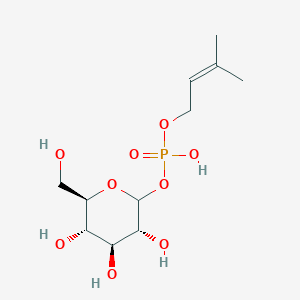
Polyprenyl glucosyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyprenyl D-glucosyl phosphate is a polyprenyl glucosyl phosphate in which the glycosyl portion has D-configuration. It is a conjugate acid of a polyprenyl D-glucosyl phosphate(1-).
Applications De Recherche Scientifique
Biosynthesis of Complex Carbohydrates
Polyprenyl glucosyl phosphate plays a significant role in the biosynthesis of complex carbohydrates. This function is exemplified in the context of O-specific polysaccharide biosynthesis in bacteria like Salmonella. Enzyme preparations from specific Salmonella serogroups can utilize polyprenyl phosphate as an exogenous sugar acceptor, leading to the formation of polyprenyl pyrophosphate oligosaccharides, which may then be polymerized into polysaccharides (Shibaev et al., 1979).
Synthesis of Phosphopolyprenols and Glycosyl Esters
This compound is pivotal in the chemical synthesis of phosphopolyprenols and their glycosyl esters, which are intermediates in the biosynthesis of complex carbohydrates. Research has led to the development of efficient methods for synthesizing polyprenyl phosphates and monophosphate sugars, which are crucial in these pathways (Shibaev & Danilov, 1992).
Evolutionary Conservation in Cellular Membranes
This compound is also noteworthy for its evolutionary conservation across different domains of life. It serves as a specific membrane-bound carrier in glycan biosynthetic pathways, crucial for the production of structures such as N-linked protein glycans and bacterial peptidoglycan. This highlights its fundamental role in cell biology and evolutionary biology (Hartley & Imperiali, 2011).
Biosynthesis in Algae
Algae use this compound in their biosynthetic pathways. It has been identified as a glucose acceptor lipid in certain algae, indicating its role in the formation of glycolipids in these organisms (Hopp et al., 1978).
Enzymatic Synthesis
Recent research has also explored the enzymatic synthesis of polyprenyl phosphates, including methodologies for producing compounds like undecaprenyl phosphate and dolichyl phosphate. These are essential intermediates in biochemical pathways such as N-linked protein glycosylation (Hartley et al., 2008).
Propriétés
Formule moléculaire |
C11H21O9P |
|---|---|
Poids moléculaire |
328.25 g/mol |
Nom IUPAC |
3-methylbut-2-enyl [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C11H21O9P/c1-6(2)3-4-18-21(16,17)20-11-10(15)9(14)8(13)7(5-12)19-11/h3,7-15H,4-5H2,1-2H3,(H,16,17)/t7-,8-,9+,10-,11?/m1/s1 |
Clé InChI |
BPNOOARYSOFWDX-YBTJCZCISA-N |
SMILES isomérique |
CC(=CCOP(=O)(O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
SMILES canonique |
CC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



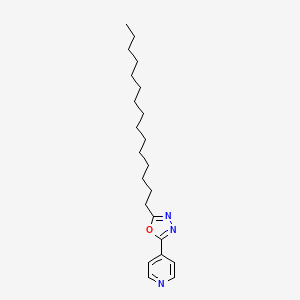

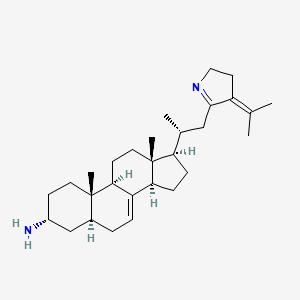
![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)
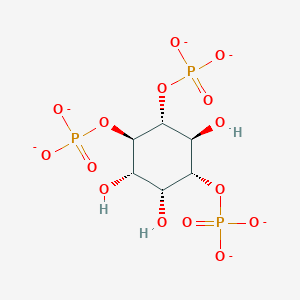
![1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258916.png)
![7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1258920.png)
![(5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol](/img/structure/B1258921.png)
